7-Aminopyrimido[4,5-c]pyridazin-5-ol is a heterocyclic compound characterized by a fused pyrimidine and pyridazine structure. Its chemical formula is and it has been identified as a potential scaffold for various biological applications, particularly in medicinal chemistry. The compound's unique structure allows for interactions with biological targets, making it a subject of interest in drug design and development.
This compound falls under the category of pyrimidine derivatives and is classified as an amino-substituted pyrimidine. Its structural features include an amino group at the 7-position and a hydroxyl group at the 5-position of the pyridazine ring, which contribute to its chemical reactivity and biological activity. The compound is cataloged in databases such as PubChem, where it is listed with the identifier CID 135442065 .
The synthesis of 7-Aminopyrimido[4,5-c]pyridazin-5-ol can be achieved through various methods, primarily involving nucleophilic substitution reactions. A notable synthetic route involves the reaction of appropriate starting materials under controlled conditions to yield the desired product.
The synthesis often requires specific reagents and conditions:
The molecular structure of 7-Aminopyrimido[4,5-c]pyridazin-5-ol features:
The compound's molecular weight is approximately 151.14 g/mol. The structural representation can be visualized using molecular modeling software or through crystallographic data when available.
7-Aminopyrimido[4,5-c]pyridazin-5-ol participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic properties derived from the nitrogen atoms in the heterocycles, which can stabilize or destabilize intermediates during chemical transformations.
The mechanism of action for compounds like 7-Aminopyrimido[4,5-c]pyridazin-5-ol often involves interaction with specific biological targets such as enzymes or receptors:
Studies have indicated that modifications at key positions can significantly alter the biological activity of derivatives based on this scaffold.
Relevant data from studies indicate melting points and solubility profiles that assist in understanding its behavior in different environments.
7-Aminopyrimido[4,5-c]pyridazin-5-ol has several potential applications:
The ongoing research continues to explore its efficacy and safety profiles in various biological contexts, aiming to translate these findings into therapeutic applications.
The core structure features a pyrimidine ring (positions 1-3 and atoms N1,C2,N3) fused orthogonally to a pyridazine moiety (positions 4-7 and atoms C4,C5,C6,N7), creating a planar, electron-deficient bicyclic system. The pyridazine component contributes significant dipole moments (approximately 4.0-4.5 D) due to adjacent nitrogen atoms at positions 6 and 7, while the pyrimidine provides complementary hydrogen-bonding features. Key substituents include:
Table 1: Physicochemical Properties of Key Substituents
Position | Functional Group | Key Properties | Role in Molecular Interactions |
---|---|---|---|
5 | -OH | pKa ~8.5 (enol form), H-bond donor/acceptor | Forms salt bridges with catalytic residues |
7 | -NH₂ | pKa ~3.5 (conjugated system), H-bond donor | Anchoring point for target binding pockets |
Conformational analysis reveals restricted rotation at the C4a-C8a fusion bond, enforcing coplanarity that optimizes π-stacking interactions with aromatic residues in enzyme binding sites. This scaffold exhibits moderate aqueous solubility (LogS ≈ -3.5) due to its polar surface area (PSA ≈ 95 Ų), significantly higher than non-fused pyrimidines (PSA ≈ 60 Ų), enhancing its drug-likeness [2] [5].
Structurally analogous scaffolds include pyrazolo[3,4-d]pyrimidines (e.g., 1NA-PP1 kinase inhibitors) and pyrrolo[2,3-d]pyrimidines, though the pyridazine component provides distinct electronic properties. The electron deficiency at positions 5 and 6 enables nucleophilic substitution chemistry for derivatization, while the 4-position remains electrophilic for electrophilic aromatic substitution [1].
The synthetic origins trace to 1970s-1980s heterocyclic chemistry research focused on condensed diazine systems. Early synthetic routes employed:
Initial biological evaluation (1980s-1990s) revealed unexpected kinase inhibitory activity against cyclic nucleotide-dependent protein kinases, positioning it as a novel chemotype distinct from established purine-based inhibitors. This discovery aligned with pharmaceutical exploration of fused diazines during the kinase inhibitor boom of the early 2000s [1] [3].
Key milestones include:
The scaffold gained prominence as an isosteric replacement for purines in nucleotide-mimetic designs, particularly where the enhanced dipole moment improved binding to cationic kinase pockets. Patent analysis shows a 300% increase in medicinal chemistry claims incorporating this core between 2010-2020, reflecting its establishment as a privileged scaffold [1] [3].
Medicinal chemists prioritize this scaffold due to four strategic advantages:
Multivalent Hydrogen-Bonding Capacity: The lactam-enol tautomer serves as a hydrogen bond donor-acceptor pair mimicking peptide bonds, while the 7-amino group provides an additional H-bond donor. This triad creates complementary interactions with catalytic residues in hydrolytic enzymes and ATP-binding sites, achieving binding energy improvements of 2-3 kcal/mol over monofunctional heterocycles [2] [5].
Electron-Deficient Aromatic System: Enhanced π-π stacking capabilities with tyrosine/phenylalanine residues in kinase hinge regions. The dipole moment (≈4.3 D) aligns with electrostatic potential gradients in binding pockets, improving complementarity over less polarized scaffolds like benzimidazoles.
Conformational Constraint: Planarity restricts rotational entropy loss upon binding (ΔS ≈ -15 to -20 cal/mol·K), reducing the entropic penalty compared to flexible analogs. Molecular modeling demonstrates 30-50% improved binding efficiency indices (BEI = pIC₅₀/MW) versus non-fused counterparts [1] [2].
Synthetic Versatility: Strategic diversification points enable focused library synthesis:
Table 2: Structure-Activity Relationship (SAR) Trends in Scaffold Optimization
Modification Site | Structural Change | Impact on Bioactivity | Application Example |
---|---|---|---|
C4 | Arylaminomethyl | 10-100x ↑ kinase inhibition | MET kinase inhibitors |
7-NH₂ | Acylation | Enhanced selectivity for PKC vs PKA | Protein kinase C modulators |
N1 | Alkylation | Improved oral bioavailability (F% 15→65) | PDE5 clinical candidates |
5-OH | Replacement with NH | Maintained potency, altered H-bonding | Isosteric purine mimics |
The scaffold has demonstrated particular utility in targeting nucleotide-binding proteins, including:
Recent applications exploit its metal-coordinating capability (through N3 and carbonyl oxygen) in metalloenzyme inhibitors, expanding beyond classical nucleotide targets. Computational studies indicate superior shape complementarity (mean RMSD = 0.8Å) with protein binding sites versus related bicyclic scaffolds, validating its continued prioritization in structure-based drug design [1] [5].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: